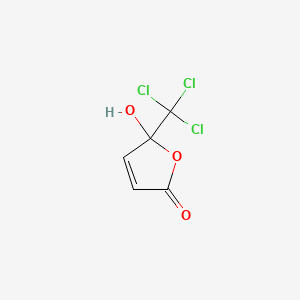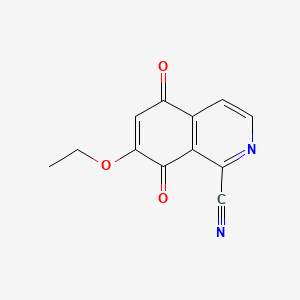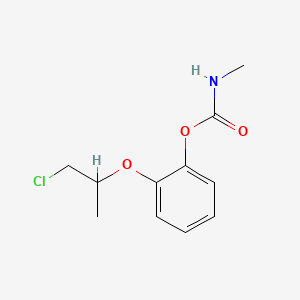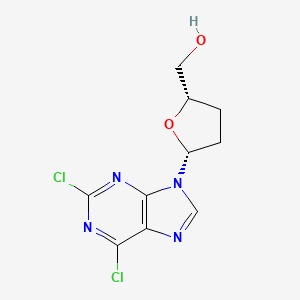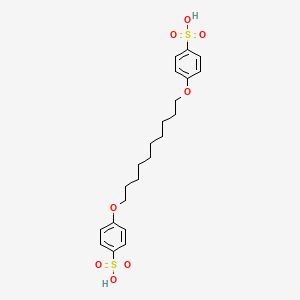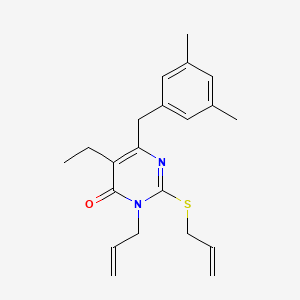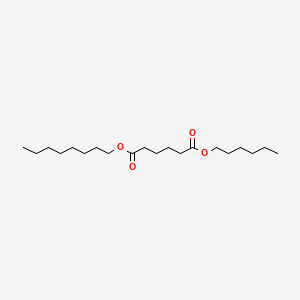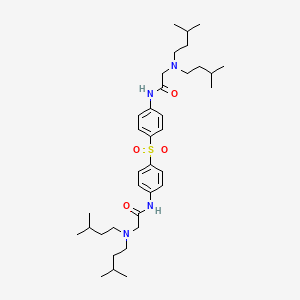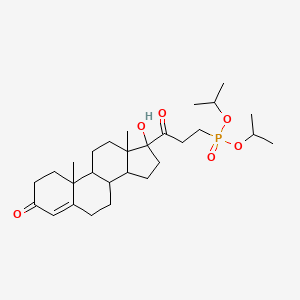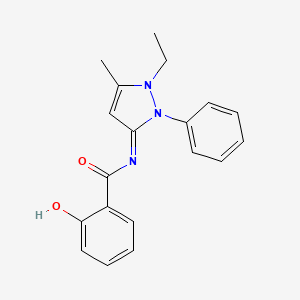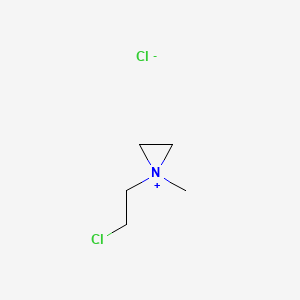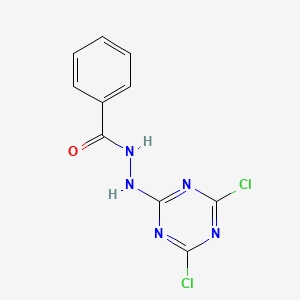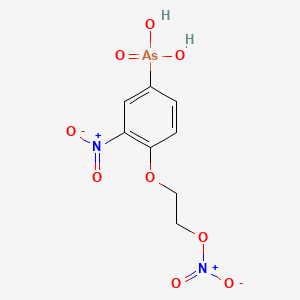
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of nitrooxy and nitrophenyl groups attached to an arsonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid typically involves multi-step organic reactions. One common approach is the nitration of phenyl arsonic acid derivatives followed by the introduction of nitrooxy groups through etherification reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The arsonic acid moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the arsonic acid group under mild conditions.
Major Products Formed
Oxidation: Formation of arsonic acid derivatives with higher oxidation states.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted arsonic acid compounds.
Applications De Recherche Scientifique
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy and nitrophenyl groups can modulate the compound’s binding affinity and specificity. The arsonic acid moiety may participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsanilic acid: An organoarsenic compound used in veterinary medicine.
Roxarsone: Another organoarsenic compound with applications in animal feed.
Uniqueness
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid is unique due to the presence of both nitrooxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other organoarsenic compounds, making it a valuable subject for research and application development.
Propriétés
Numéro CAS |
7150-89-2 |
|---|---|
Formule moléculaire |
C8H9AsN2O9 |
Poids moléculaire |
352.09 g/mol |
Nom IUPAC |
[3-nitro-4-(2-nitrooxyethoxy)phenyl]arsonic acid |
InChI |
InChI=1S/C8H9AsN2O9/c12-9(13,14)6-1-2-8(7(5-6)10(15)16)19-3-4-20-11(17)18/h1-2,5H,3-4H2,(H2,12,13,14) |
Clé InChI |
DKOFTRQOUMOWGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])OCCO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


